molecular formula C24H23NO4 B12465851 2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid

2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B12465851
M. Wt: 389.4 g/mol
InChI Key: SDLABSMYJHJGQI-UHFFFAOYSA-N
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Description

2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid is a complex organic compound characterized by the presence of a naphthalene moiety linked to a phenyl group, which is further connected to a cyclohexane ring through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate halogenated phenyl compound under basic conditions to form the naphthalen-1-yloxy intermediate.

    Coupling with Phenyl Isocyanate: The naphthalen-1-yloxy intermediate is then reacted with phenyl isocyanate to form the corresponding carbamate.

    Cyclohexane Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene and phenyl rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and reduced carbamoyl derivatives.

    Substitution: Nitro, sulfonyl, and halogenated aromatic compounds.

Scientific Research Applications

2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of advanced polymers and coatings with enhanced durability and performance.

Mechanism of Action

The mechanism of action of 2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and phenyl moieties can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Naphthalen-2-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid
  • 2-{[4-(Biphenyl-4-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid
  • 2-{[4-(Phenanthren-9-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid

Uniqueness

2-{[4-(Naphthalen-1-yloxy)phenyl]carbamoyl}cyclohexane-1-carboxylic acid is unique due to the specific positioning of the naphthalene moiety, which can influence its electronic properties and interactions with biological targets. This positioning can result in distinct pharmacological profiles and material properties compared to similar compounds.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(4-naphthalen-1-yloxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H23NO4/c26-23(20-9-3-4-10-21(20)24(27)28)25-17-12-14-18(15-13-17)29-22-11-5-7-16-6-1-2-8-19(16)22/h1-2,5-8,11-15,20-21H,3-4,9-10H2,(H,25,26)(H,27,28)

InChI Key

SDLABSMYJHJGQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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